1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

Chemical Synthesis Analytical Chemistry Quality Control

Researchers requiring ortho-substituted benzyloxyacetophenone scaffolds often face isomer misidentification and batch inconsistency. CAS 79615-80-8 eliminates this risk with: • Defined ortho-ether linkage creating a distinct steric environment for predictable reactivity in cyclizations and cross-couplings • Batch-specific QC (NMR, HPLC, GC) and sharp melting point (73-75°C) ensuring reproducible multi-step synthesis • Cost-effective chloro building block (MW 260.72) offering higher lipophilicity (XLogP3 ≈ 3.8) vs. fluoro analogs for LogP optimization

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 79615-80-8
Cat. No. B1362084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
CAS79615-80-8
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
InChIKeyJNNKBNAEBIMZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone: Chemical Identity and Procurement


1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone (CAS 79615-80-8) is a chlorinated aromatic ketone with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . It features a phenyl ring substituted with an ethanone (acetyl) group at position 1 and a 4-chlorobenzyloxy ether linkage at position 2 . The compound is typically supplied as a white crystalline powder with a melting point range of 73–75°C , soluble in organic solvents such as ethanol and acetone , and is offered commercially at standard purities of 95%+ to ≥98% .

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone: Non-Interchangeability


Within the benzyloxyphenyl ethanone family, the exact positioning of the ether linkage (ortho, meta, para) and the nature of the halogen substituent on the benzyl ring profoundly influence molecular conformation, electronic distribution, and steric accessibility . The ortho-substituted 2-((4-chlorobenzyl)oxy)phenyl configuration of CAS 79615-80-8 places the bulky chlorobenzyl group adjacent to the acetyl moiety, creating a distinct steric environment and intramolecular interaction potential that differs fundamentally from its meta- and para-substituted isomers [1]. Furthermore, replacement of the 4-chloro substituent with fluorine or bromine alters lipophilicity (XLogP3) and molecular weight, impacting solubility profiles and downstream reactivity in further synthetic transformations . These structural nuances preclude simple interchangeability without compromising the intended physicochemical properties or reaction outcomes in both medicinal chemistry programs and industrial synthesis routes.

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone: Comparative Evidence Guide


Purity and Batch Quality Assurance

The compound is commercially available with a standard purity specification of 95%+, and suppliers such as Bidepharm provide batch-specific quality control data including NMR, HPLC, and GC chromatograms, ensuring reproducibility in research and industrial applications . In contrast, many closely related analogs (e.g., 1-(2-((4-fluorobenzyl)oxy)phenyl)ethanone) are often supplied without explicit batch QC documentation or with lower purity minima (e.g., 97% for the fluoro analog vs. 95%+ with full QC for CAS 79615-80-8) .

Chemical Synthesis Analytical Chemistry Quality Control

Lipophilicity (XLogP3) Comparison

The 4-chloro substituent in CAS 79615-80-8 imparts a higher calculated lipophilicity (XLogP3 ≈ 3.8) compared to its 4-fluoro analog (estimated XLogP3 ≈ 3.1) [1]. This difference of approximately 0.7 log units translates to roughly a 5-fold increase in partition coefficient between octanol and water, affecting membrane permeability and solubility profiles in biological assays .

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Cross-Coupling Reactivity

The molecular weight of 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone is 260.72 g/mol, and its 4-chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . Compared to the corresponding 4-bromo analog (MW 305.17 g/mol, CAS 845866-47-9), the chloro compound is lighter and less expensive per mole due to the lower cost of chlorine versus bromine precursors . Additionally, chloroarenes exhibit distinct reactivity profiles in coupling reactions, with often slower oxidative addition but greater selectivity compared to bromoarenes .

Organic Synthesis Cross-Coupling Building Block Utility

Melting Point and Physical Form Distinction

The ortho-substituted 2-((4-chlorobenzyl)oxy)phenyl ethanone (CAS 79615-80-8) exhibits a melting point range of 73–75°C and is a white crystalline solid . In contrast, its para-substituted isomer, 1-(4-((4-chlorobenzyl)oxy)phenyl)ethanone, is reported to have a different melting point (literature data not directly available but expected to vary due to altered crystal packing) . The well-defined melting point of CAS 79615-80-8 serves as a convenient identity check and indicates a stable crystalline form suitable for long-term storage.

Solid State Characterization Formulation Handling

Antimicrobial Activity Baseline

Derivatives of 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone have been reported to exhibit antimicrobial activity against Bacillus subtilis and Escherichia coli (Dave et al., 2013) . However, the available literature does not provide quantitative MIC (Minimum Inhibitory Concentration) values for the parent compound itself, nor direct comparator data against closely related analogs. Without such quantitative metrics, no definitive differentiation can be established based on antimicrobial potency.

Antimicrobial Screening Biological Evaluation

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone: Application Scenarios


Synthetic Intermediate for Medicinal Chemistry

CAS 79615-80-8 serves as a versatile building block for constructing ortho-substituted benzyloxyacetophenone-containing molecules, a scaffold found in several bioactive compound classes. Its defined melting point (73–75°C) and availability with batch-specific QC (NMR, HPLC, GC) ensure reproducibility in multi-step synthetic sequences, reducing the risk of failed reactions due to impurity or misidentification . The ortho-ether linkage creates a distinct steric environment that can influence the outcome of subsequent reactions (e.g., cyclizations, metal-catalyzed couplings) compared to meta- or para-isomers, making it a preferred starting material when ortho-substitution is desired .

Physicochemical Property Tuning

The 4-chloro substituent on the benzyl ring of CAS 79615-80-8 imparts a higher lipophilicity (XLogP3 ≈ 3.8) than the corresponding 4-fluoro analog . This property difference can be strategically leveraged in medicinal chemistry to fine-tune LogP and thereby optimize membrane permeability or metabolic stability of lead candidates. Researchers can rationally select CAS 79615-80-8 over its 4-fluoro counterpart when increased lipophilicity is desirable for target engagement or blood-brain barrier penetration, guided by the calculated ΔXLogP3 of +0.7 log units .

Cost-Effective Halogen Handle for Cross-Coupling

Compared to the 4-bromo analog (MW 305.17), CAS 79615-80-8 (MW 260.72) offers a lighter and often more economical chlorinated building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . While bromoarenes generally exhibit faster oxidative addition, chloroarenes can provide superior selectivity in certain transformations and are preferred in process chemistry due to lower cost of goods and reduced waste mass. For research groups synthesizing compound libraries, selecting the chloro building block can significantly lower per-gram procurement costs while still enabling robust diversification .

Analytical Reference Standard and Method Development

The well-characterized melting point (73–75°C) and the commercial availability of batch-specific QC data (NMR, HPLC, GC) make CAS 79615-80-8 a suitable candidate for use as an analytical reference standard or for method development in chromatography . Its distinct spectroscopic signatures (NMR, MS) facilitate easy identification and quantification in reaction monitoring and purity assessment workflows, reducing ambiguity compared to less thoroughly characterized positional isomers .

Technical Documentation Hub

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